2-{2-[(Oxiran-2-yl)oxy]ethyl}-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-{2-[(Oxiran-2-yl)oxy]ethyl}-1H-isoindole-1,3(2H)-dione is a chemical compound characterized by the presence of an oxirane (epoxide) ring and an isoindole-1,3-dione structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(Oxiran-2-yl)oxy]ethyl}-1H-isoindole-1,3(2H)-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindole-1,3-dione scaffold . The oxirane ring is introduced through subsequent reactions involving epoxidation of the corresponding alkene precursor .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of transition-metal-catalyzed reactions and organocatalytic methods has also been explored to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-{2-[(Oxiran-2-yl)oxy]ethyl}-1H-isoindole-1,3(2H)-dione undergoes various types of chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines and thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-{2-[(Oxiran-2-yl)oxy]ethyl}-1H-isoindole-1,3(2H)-dione has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-{2-[(Oxiran-2-yl)oxy]ethyl}-1H-isoindole-1,3(2H)-dione involves its interaction with various molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins and DNA . This reactivity underlies its potential therapeutic effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
N-isoindoline-1,3-dione: Shares the isoindole-1,3-dione structure but lacks the oxirane ring.
Oxirane derivatives: Compounds with similar oxirane rings but different substituents.
Properties
CAS No. |
882168-13-0 |
---|---|
Molecular Formula |
C12H11NO4 |
Molecular Weight |
233.22 g/mol |
IUPAC Name |
2-[2-(oxiran-2-yloxy)ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C12H11NO4/c14-11-8-3-1-2-4-9(8)12(15)13(11)5-6-16-10-7-17-10/h1-4,10H,5-7H2 |
InChI Key |
QAEYURANKUVTAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)OCCN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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